Cas no 2228969-08-0 (4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol)

4-{3-(Methoxymethyl)furan-2-ylmethyl}piperidin-4-ol is a structurally unique heterocyclic compound featuring a furan ring linked to a piperidine scaffold via a methylene bridge, with a hydroxymethyl substituent at the 4-position of the piperidine ring. This molecular architecture offers potential versatility in synthetic applications, particularly in medicinal chemistry, where such frameworks are often explored for their bioactive properties. The presence of both a furan moiety and a hydroxylated piperidine core may enhance solubility and binding interactions in target systems. Its methoxymethyl group further provides a modifiable handle for derivatization, making it a valuable intermediate for the development of pharmacologically relevant compounds or specialized fine chemicals.
4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol structure
2228969-08-0 structure
Product name:4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol
CAS No:2228969-08-0
MF:C12H19NO3
MW:225.284163713455
CID:6226982
PubChem ID:165688784

4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol
    • 4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
    • 2228969-08-0
    • EN300-1773578
    • Inchi: 1S/C12H19NO3/c1-15-9-10-2-7-16-11(10)8-12(14)3-5-13-6-4-12/h2,7,13-14H,3-6,8-9H2,1H3
    • InChI Key: LNHVZPGAMIOQKB-UHFFFAOYSA-N
    • SMILES: OC1(CC2=C(COC)C=CO2)CCNCC1

Computed Properties

  • Exact Mass: 225.13649347g/mol
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 54.6Ų

4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1773578-5g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
5g
$5470.0 2023-09-20
Enamine
EN300-1773578-10g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
10g
$8110.0 2023-09-20
Enamine
EN300-1773578-0.05g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
0.05g
$1584.0 2023-09-20
Enamine
EN300-1773578-1.0g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
1g
$1887.0 2023-06-03
Enamine
EN300-1773578-10.0g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
10g
$8110.0 2023-06-03
Enamine
EN300-1773578-2.5g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
2.5g
$3696.0 2023-09-20
Enamine
EN300-1773578-1g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
1g
$1887.0 2023-09-20
Enamine
EN300-1773578-0.25g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
0.25g
$1735.0 2023-09-20
Enamine
EN300-1773578-0.1g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
0.1g
$1660.0 2023-09-20
Enamine
EN300-1773578-0.5g
4-{[3-(methoxymethyl)furan-2-yl]methyl}piperidin-4-ol
2228969-08-0
0.5g
$1811.0 2023-09-20

4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol Related Literature

Additional information on 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol

Professional Introduction to Compound with CAS No. 2228969-08-0 and Product Name: 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol

The compound identified by the CAS number 2228969-08-0 and the product name 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential therapeutic applications. The molecular structure of this compound incorporates a piperidine ring, which is a common pharmacophore in drug design, linked to a furan moiety with a methoxymethyl substituent. Such structural features often contribute to enhanced binding affinity and selectivity, making this compound a promising candidate for further investigation.

Recent research in the field of medicinal chemistry has highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. Piperidine rings are known for their ability to modulate biological pathways by interacting with specific targets such as enzymes and receptors. The presence of the furan ring in 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol adds an additional layer of complexity, which can influence both the physical properties and the biological activity of the compound. The methoxymethyl group further enhances the molecular diversity, allowing for fine-tuning of pharmacokinetic and pharmacodynamic profiles.

In the context of contemporary pharmaceutical research, compounds like 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol are being explored for their potential in addressing various therapeutic challenges. For instance, studies have indicated that piperidine-based molecules can exhibit significant activity against a range of diseases, including neurological disorders, infectious diseases, and cancer. The unique structural attributes of this compound make it particularly interesting for investigating its interactions with biological targets at the molecular level.

The synthesis and characterization of 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol have been subjects of extensive research efforts. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted on well-defined samples. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the structural features and conformational preferences of this compound.

One of the key aspects that make this compound noteworthy is its potential to serve as a scaffold for structure-based drug design. By leveraging computational modeling techniques, researchers can predict how 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol interacts with its intended biological targets. This approach allows for the optimization of lead compounds through iterative modifications, ultimately leading to more effective therapeutic agents. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery pipelines.

Moreover, the pharmacological evaluation of 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol has revealed intriguing properties that warrant further exploration. Preclinical studies have demonstrated that this compound exhibits promising activity in vitro and in vivo, suggesting its potential as a therapeutic intervention. The ability to modulate specific biological pathways without significant off-target effects is a critical factor in drug development. Further investigations are ongoing to fully understand the mechanisms of action and to assess the safety profile of this compound.

The impact of this research extends beyond academic curiosity; it holds significant implications for clinical practice and patient care. By identifying novel compounds like 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol, researchers are one step closer to developing innovative treatments for unmet medical needs. The collaborative efforts between synthetic chemists, biologists, and clinicians are essential in translating laboratory findings into tangible therapeutic benefits.

As our understanding of complex biological systems continues to evolve, so does our capacity to design molecules that interact with precision at the molecular level. The case of 2228969-08-0 and 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol exemplifies how interdisciplinary approaches can drive progress in pharmaceutical chemistry. By combining cutting-edge synthetic techniques with sophisticated analytical methods and computational tools, scientists are paving the way for next-generation therapeutics.

In conclusion, 4-{3-(methoxymethyl)furan-2-ylmethyl}piperidin-4-ol represents a compelling example of how structural innovation can lead to novel pharmacological entities with significant therapeutic potential. Its unique chemical composition and promising preclinical data position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to make meaningful contributions to human health.

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